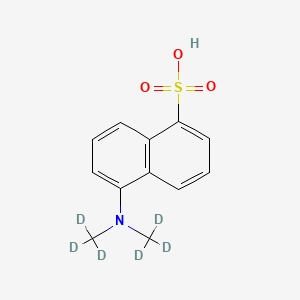

Dansyl Acid-d6

Overview

Description

Dansyl Acid-d6 is a derivative of dansyl chloride, a highly reactive non-fluorescent reagent that easily reacts with amines, yielding fluorescent derivatives . It is used for amino-acids derivatization and many other detection techniques .

Synthesis Analysis

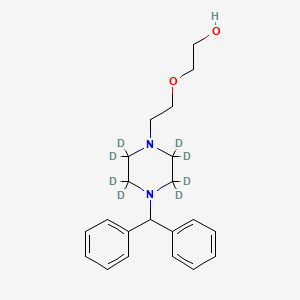

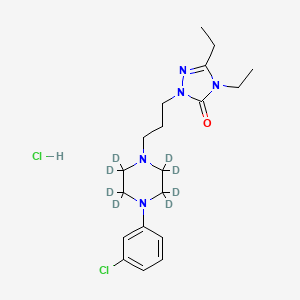

Starting from dansyl-chloride, in reaction with 1,1-diphenylhydrazine and methoxyamine, two new fluorescent derivatives were obtained and characterized by NMR, IR, UV-Vis, HR-MS, and fluorescence spectroscopy . The synthesis of this compound involves chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns .Molecular Structure Analysis

The molecular formula of this compound is C12H13NO3S . It has a molecular weight of 257.34 g/mol . The InChIKey of this compound is BBEQQKBWUHCIOU-WFGJKAKNSA-N .Chemical Reactions Analysis

Both compounds generated from the reaction of dansyl-chloride with 1,1-diphenylhydrazine and methoxyamine generate free radicals by oxidation, as demonstrated by ESR spectroscopy . Compound 1 generates the corresponding hydrazyl-persistent free radical, evidenced directly by ESR spectroscopy, while compound 2 generates in the first instance the methoxyaminyl short-lived free radical, which decomposes rapidly with the formation of the methoxy radical, evidenced by the ESR spin-trapping technique .Physical and Chemical Properties Analysis

The exact mass and monoisotopic mass of this compound are both 257.09927493 g/mol . It has a topological polar surface area of 66 Ų . It has a complexity of 360 .Scientific Research Applications

Detection of Amino Acids and Neurotransmitters : Dansyl derivatives are useful for identifying amino acids, peptides, and neurotransmitters due to their stability and ease of separation by chromatography. Leonard and Osborne (1975) noted that dansyl-Cl forms intensely colored products with these compounds, which can be used in studies of nervous tissue (Leonard & Osborne, 1975).

Food Chemistry Applications : In the context of food chemistry, Mazzotti et al. (2012) highlighted the use of dansyl derivatives in mass spectrometric analysis, particularly for quantifying amino acids in beverages. This approach involves the use of labeled and unlabeled dansyl derivatives, providing a method for detailed analysis in complex mixtures like wine, pineapple juice, and bergamot juice (Mazzotti et al., 2012).

Protein and Peptide Research : Dansyl chloride has been extensively used in protein and peptide research for the analysis of amino acid sequences and end-group analysis. Gray (1967) discussed its application for studying proteins, noting its reactivity with a wide variety of bases and the advantages of using dansyl chloride in peptide and protein research (Gray, 1967).

Biological Sample Analysis : Dansyl chloride is utilized in the microanalysis of amino acids and related compounds in biological samples, as shown by Neuhoff (1973). This technique is particularly effective for studying small tissue samples and for analyzing the contents of individual cells or specific brain regions (Neuhoff, 1973).

Fluorescent Sensing and Detection : Dansyl-l-aspartic acid, coupled with BSA, has been used as a fluorescent sensor for detecting mercury ions in solutions and live cells. This method, described by Ma et al. (2008), highlights the versatility of dansyl derivatives in developing sensitive detection systems for various applications, including environmental monitoring and biological research (Ma et al., 2008).

Mechanism of Action

Target of Action

Dansyl Acid-d6 primarily targets amino acids . It reacts with the free amino groups of peptides and proteins . This interaction is critical for the analysis of amino acids in biological samples, which is a crucial tool for studying metabolism .

Mode of Action

This compound interacts with its targets through a process known as dansylation . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .

Biochemical Pathways

The dansylation process affects the metabolic pathways of amino acids . The resulting dansylated amino acids can be analyzed using liquid chromatography-mass spectrometry (LC-MS), providing valuable insights into the metabolism of these amino acids .

Pharmacokinetics

The compound’s ability to react with amino acids and its use in lc-ms analysis suggest that it may have significant bioavailability .

Result of Action

The result of this compound’s action is the formation of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This is an extremely sensitive method for identifying amino acids and has found considerable use in peptide sequence determination .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the dansylation reaction occurs at room temperature in a sodium carbonate buffer . .

Safety and Hazards

Dansyl Acid-d6 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed .

Biochemical Analysis

Biochemical Properties

Dansyl Acid-d6 plays a crucial role in biochemical reactions, particularly in the analysis of amino acids . It reacts with free amines, yielding dansylated reaction products . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules, facilitating their identification and analysis .

Cellular Effects

The effects of this compound on cells are primarily related to its role in amino acid analysis . By reacting with amino acids, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its reaction with free amino groups of peptides and proteins . This reaction results in the formation of a dansyl derivative of the N-terminal amino acid, which is resistant to acid hydrolysis . This mechanism allows this compound to influence enzyme activity, biomolecular interactions, and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is typically incubated with amino acid standards or samples at room temperature for 60 minutes . Over time, free amines react with this compound, yielding dansylated reaction products . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed through these reactions .

Metabolic Pathways

This compound is involved in the metabolic pathways related to amino acid analysis . It interacts with enzymes and cofactors during the process of amino acid derivatization

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its biochemical properties and reactions. It is distributed wherever amino acids are present and can interact with various transporters or binding proteins during the process of amino acid analysis .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with amino acids. It is typically localized wherever amino acids are present within the cell

Properties

IUPAC Name |

5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEQQKBWUHCIOU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-[[2-(methylamino)ethyl]amino]-7-oxo-, hydrochloride (1:1), (3S)-](/img/structure/B589928.png)

![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)

![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)